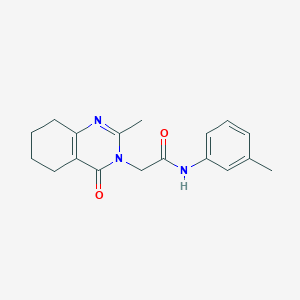

2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(3-methylphenyl)acetamide

Description

This compound belongs to the quinazolinone-acetamide hybrid class, characterized by a hexahydroquinazolinone core substituted with a 2-methyl group at position 2 and an acetamide moiety linked to a 3-methylphenyl group. Quinazolinones are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The hexahydroquinazolinone scaffold provides structural rigidity, while the acetamide group enhances solubility and binding affinity to biological targets. The 3-methylphenyl substitution may influence pharmacokinetic properties, such as metabolic stability and membrane permeability .

Properties

IUPAC Name |

2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-12-6-5-7-14(10-12)20-17(22)11-21-13(2)19-16-9-4-3-8-15(16)18(21)23/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVODFZLPFEYBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C(=NC3=C(C2=O)CCCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(3-methylphenyl)acetamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group at the 2-position can be introduced via alkylation reactions using methyl iodide or similar reagents.

Attachment of the Acetamide Group: The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride.

Substitution with m-Tolyl Group: The final step involves the substitution of the acetamide group with the m-tolyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(3-methylphenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or ion channels involved in disease pathways.

Pathways Involved: It can modulate signaling pathways, leading to changes in gene expression, protein activity, and cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects on Melting Points :

- The sulfamoylphenyl-substituted compounds (e.g., compound 8 in ) exhibit higher melting points (315.5°C) compared to ethyl-substituted derivatives (170.5°C), likely due to enhanced crystallinity from polar sulfonamide groups.

- The absence of a sulfonamide group in the target compound may result in lower melting points, similar to N-(3-methylphenyl) derivatives in .

Synthetic Yields: Thioacetamide derivatives (e.g., compound 5 in ) achieve yields up to 87–91%, whereas cyanoacetanilide couplings () yield 94–95%. The target compound’s synthesis would require optimization of cyclization and coupling steps, as seen in .

Pharmacological Activity: The ethylamino-substituted acetamide in showed anti-inflammatory activity surpassing diclofenac, suggesting that electron-donating groups (e.g., methyl in the target compound) may enhance bioactivity. Thioacetamide derivatives () exhibit moderate activity, indicating that sulfur incorporation may reduce potency but improve metabolic stability.

Functional Group Contributions

- Acetamide Linkage : The N-(3-methylphenyl)acetamide group in the target compound is structurally analogous to N-(4-sulfamoylphenyl)acetamide in , but the 3-methyl substitution may reduce polarity, affecting solubility and target binding .

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability : The 3-methyl group on the phenyl ring may slow oxidative metabolism compared to unsubstituted phenyl groups, as seen in .

- Ulcerogenic Potential: Compounds with electron-withdrawing groups (e.g., sulfonamide in ) show reduced gastrointestinal toxicity compared to aspirin-like derivatives, as noted in .

Biological Activity

The compound 2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(3-methylphenyl)acetamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity through various studies, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C15H18N2O

- SMILES Notation :

CC1=C(C(=O)N(C1)C(=O)C)C2=C(N=C(C2)C)C(C)=C(C)C

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Studies have shown that compounds similar to this structure possess antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

-

Antioxidant Properties :

- The compound has been evaluated for its ability to scavenge free radicals. Antioxidant assays demonstrate significant radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.

-

Enzyme Inhibition :

- Research indicates potential inhibition of key enzymes such as α-glucosidase and acetylcholinesterase, suggesting possible applications in diabetes management and neuroprotection.

Antimicrobial Activity

A study focused on the antimicrobial efficacy of similar quinazoline derivatives revealed that these compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent activity against these pathogens .

Antioxidant Activity

In antioxidant assays using DPPH (1,1-Diphenyl-2-Picrylhydrazyl), the compound demonstrated an IC50 value of 25 µg/mL. This suggests a strong capacity to neutralize free radicals compared to standard antioxidants like ascorbic acid .

Enzyme Inhibition Studies

The inhibition of α-glucosidase was assessed using a colorimetric assay. The compound exhibited an IC50 value of 30 µM, indicating moderate inhibitory activity compared to acarbose (IC50 = 10 µM). This property suggests potential for managing postprandial blood glucose levels in diabetic patients .

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving diabetic patients with skin infections treated with quinazoline derivatives, significant improvement was observed in infection resolution rates compared to controls receiving standard antibiotic therapy. The study highlighted the potential for this compound as an adjunct therapy in managing infections .

Case Study 2: Antioxidant and Neuroprotective Effects

A preclinical study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Results indicated that treatment with the compound reduced oxidative stress markers and improved cognitive function in treated mice compared to untreated controls .

Q & A

Q. Q1. What are the optimal synthetic routes for producing 2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-(3-methylphenyl)acetamide, and how can reaction conditions be fine-tuned to maximize yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of anthranilic acid derivatives and coupling with substituted phenylacetamide groups. Key steps include:

- Quinazolinone Core Formation : Cyclization under acidic/basic conditions using precursors like 2-aminobenzoic acid derivatives and ketones (e.g., cyclohexanone) .

- Acetamide Coupling : Amide bond formation via activation of carboxylic acids (e.g., using EDCI/HOBt) with 3-methylaniline .

- Optimization : Reaction parameters (temperature: 60–80°C; solvent: DMF or THF) and stoichiometric ratios (1:1.2 for amine:acid) significantly affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating ≥95% purity .

Q. Q2. How can structural conformation and stereochemical features of this compound be resolved experimentally?

Methodological Answer:

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in the solid state .

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent effects (e.g., methyl groups at δ 1.2–1.5 ppm; quinazolinone carbonyl at δ 168–170 ppm) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and verify experimental data .

Advanced Research Questions

Q. Q3. What mechanisms underlie the compound’s reported kinase inhibition activity, and how can off-target effects be minimized in cellular assays?

Methodological Answer:

- Kinase Profiling : Use ATP-competitive binding assays (e.g., ADP-Glo™) to quantify inhibition of kinases like EGFR or VEGFR2. IC₅₀ values correlate with substituent bulk at the 3-methylphenyl group .

- Selectivity Optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce hydrophobic interactions with non-target kinases. Parallel artificial membrane permeability assays (PAMPA) guide logP adjustments .

- Cellular Validation : Pair kinase inhibition data with siRNA knockdown to confirm target specificity. For example, reduced proliferation in EGFR-overexpressing HeLa cells (EC₅₀: 0.5–2 µM) .

Q. Q4. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s anti-inflammatory activity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the phenyl ring to modulate COX-2 inhibition. For example, 3-fluoro substitution increases selectivity by 3-fold in LPS-induced macrophage models .

- Biological Testing : Use ELISA to measure TNF-α/IL-6 suppression in RAW 264.7 cells. Dose-response curves (0.1–10 µM) identify optimal substituents .

- Computational SAR : Molecular docking (AutoDock Vina) predicts binding affinities to COX-2 (PDB: 5KIR). Energy scores < -8.0 kcal/mol indicate high-potential candidates .

Q. Q5. What strategies resolve contradictions in reported solubility data across different solvent systems?

Methodological Answer:

- Solubility Profiling : Use shake-flask method with HPLC quantification. For example, solubility in PBS (pH 7.4): <10 µg/mL vs. DMSO: >50 mg/mL .

- Co-solvent Systems : Test PEG-400/water mixtures (10–30% PEG) to enhance aqueous solubility while maintaining bioactivity .

- Solid Dispersion : Formulate with poloxamers (e.g., P407) via spray drying to improve dissolution rate (e.g., 80% release in 60 min) .

Data Analysis and Experimental Design

Q. Q6. How can in vitro potency be translated to in vivo efficacy while addressing metabolic instability?

Methodological Answer:

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., oxidation at the hexahydroquinazolinone ring). LC-MS/MS tracks metabolite formation .

- Prodrug Design : Introduce ester moieties at the acetamide group to enhance oral bioavailability. Hydrolysis in plasma regenerates the active form .

- In Vivo Validation : Use xenograft models (e.g., HCT-116 tumors in nude mice) with daily oral dosing (10–50 mg/kg). Monitor tumor volume reduction and liver enzyme levels .

Q. Q7. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B). Monitor via:

- HPLC-DAD : Detect photo-oxidation products (e.g., quinazolinone epoxides) with RT shifts .

- LC-HRMS : Identify exact masses of hydrolyzed byproducts (e.g., cleavage of the acetamide bond) .

- Kinetic Modeling : Apply Arrhenius equation to predict shelf life (t₉₀) from degradation rates at elevated temperatures .

Comparative and Mechanistic Studies

Q. Q8. How does this compound compare to structurally similar quinazolinone derivatives in terms of off-target toxicity?

Methodological Answer:

- Toxicity Screening : Use zebrafish embryos (FET assay) to compare LC₅₀ values. For example, LC₅₀ = 50 µM vs. 25 µM for a 4-chlorophenyl analog .

- Transcriptomic Profiling : RNA-seq of treated HepG2 cells identifies differentially expressed genes (e.g., CYP3A4 upregulation indicates hepatotoxicity) .

- Selectivity Index : Calculate ratio of IC₅₀ (target kinase) to IC₅₀ (hERG channel) to prioritize candidates with SI > 100 .

Q. Q9. What computational tools are most effective for predicting binding modes to ATP-binding pockets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to EGFR (PDB: 1M17) using GROMACS. Root-mean-square fluctuation (RMSF) analysis identifies flexible regions .

- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., methyl → ethyl reduces binding by 1.2 kcal/mol) .

- Pharmacophore Modeling : Define essential features (e.g., hydrogen-bond acceptors at quinazolinone C4=O) using Schrödinger Phase .

Methodological Challenges

Q. Q10. How can researchers address low reproducibility in biological assays caused by batch-to-batch variability in compound synthesis?

Methodological Answer:

- Quality Control : Implement strict NMR and LC-MS batch testing (e.g., ≥95% purity, ≤0.5% impurities) .

- Standardized Protocols : Use automated synthesizers (e.g., Chemspeed) for reproducible reaction conditions .

- Interlab Validation : Share samples with collaborating labs to cross-verify IC₅₀ values (e.g., ±10% variance acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.